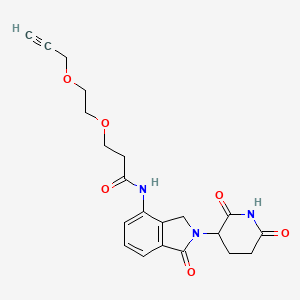
Lenalidomide-CO-PEG2-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-CO-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the pharmacokinetic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker improves solubility and bioavailability, while the propargyl group allows for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-propargyl typically involves multiple steps:
Preparation of Lenalidomide Precursor: The initial step involves the synthesis of lenalidomide from 3-aminopiperidine-2,6-dione and methyl 2-(bromomethyl)-3-nitrobenzoate.
PEGylation: The lenalidomide precursor is then reacted with a PEG2 linker under basic conditions to form Lenalidomide-CO-PEG2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. This includes the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide.
Reduction: The nitro group in the lenalidomide precursor can be reduced to an amine.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Commonly uses reducing agents such as iron powder and ammonium chloride.
Substitution: Often employs propargyl bromide in the presence of a base like potassium carbonate.
Major Products
Epoxides: Formed from the oxidation of the propargyl group.
Amines: Resulting from the reduction of the nitro group.
Substituted Propargyl Compounds: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Lenalidomide-CO-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions through click chemistry.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of new materials with enhanced properties
Mécanisme D'action
Lenalidomide-CO-PEG2-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Modulates the immune response by altering cytokine production and enhancing natural killer (NK) cell activity.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the ubiquitin-proteasome system.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-CO-PEG2-propargyl is derived
Uniqueness
This compound stands out due to its improved solubility and bioavailability, making it a more effective therapeutic agent. The incorporation of the PEG2 linker and propargyl group allows for further chemical modifications, enhancing its versatility in research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H23N3O6 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H23N3O6/c1-2-9-29-11-12-30-10-8-19(26)22-16-5-3-4-14-15(16)13-24(21(14)28)17-6-7-18(25)23-20(17)27/h1,3-5,17H,6-13H2,(H,22,26)(H,23,25,27) |
Clé InChI |
VGTJBCPLVPITDG-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















